6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol . This compound is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of trifluoromethyl-substituted anilines and aldehydes, followed by cyclization and carboxylation reactions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline-3-carboxylic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Methylquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Quinoline-3-carboxylic acid: The parent compound without any substituents on the quinoline ring.
Uniqueness
6-Methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
929974-04-9 |
---|---|
Molecular Formula |
C12H8F3NO2 |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)10(12(13,14)15)8(5-16-9)11(17)18/h2-5H,1H3,(H,17,18) |
InChI Key |
WSTZEPZNRWZMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.